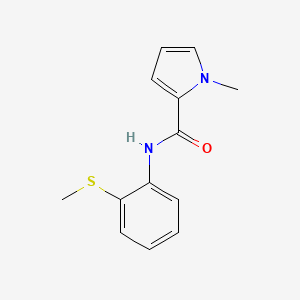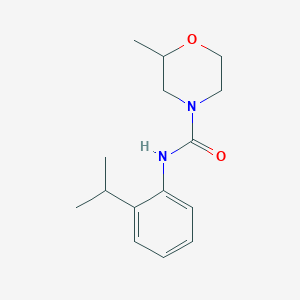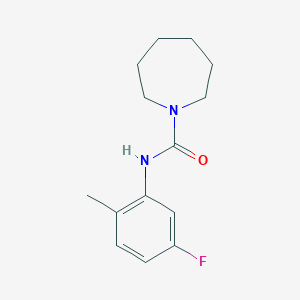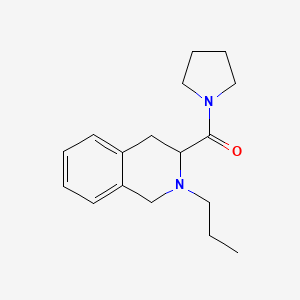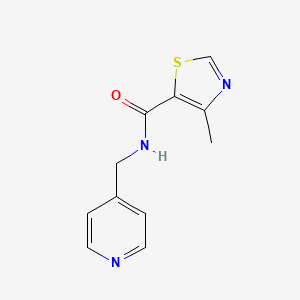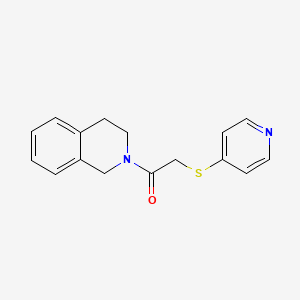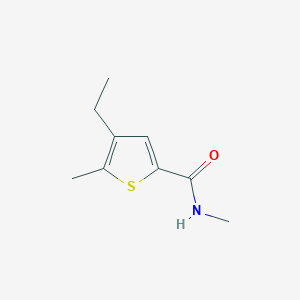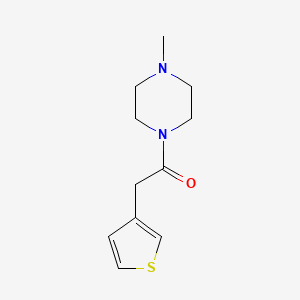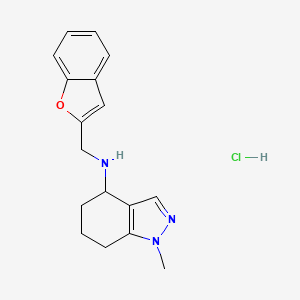![molecular formula C15H22N2O3 B7512621 N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide, also known as MMMP, is a chemical compound with potential applications in scientific research. MMMP belongs to the class of morpholine derivatives and has been studied for its potential as a therapeutic agent in various fields, including cancer research and neurology.
Mécanisme D'action
The mechanism of action of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the activity of enzymes involved in cell growth and proliferation, leading to apoptosis. In neurons, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to reduce oxidative stress and inflammation, which can contribute to neuronal damage and death.
Biochemical and physiological effects:
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the activity of enzymes involved in cell growth and proliferation, leading to apoptosis. In neurons, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to reduce oxidative stress and inflammation, which can contribute to neuronal damage and death. N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has also been shown to have anti-inflammatory effects in other contexts, such as in the treatment of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide in lab experiments is its potential as a therapeutic agent in various fields of research. N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to have potential as a cancer therapy and as a neuroprotective agent, among other applications. However, one limitation of using N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide in lab experiments is its limited availability and high cost, which can make it difficult to obtain and use in large-scale studies.
Orientations Futures
There are several potential future directions for research involving N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide. One direction is the development of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide as a therapeutic agent for cancer, either alone or in combination with other drugs. Another direction is the exploration of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide's potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide and its potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with methoxymethyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide.
Applications De Recherche Scientifique
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been studied for its potential as a therapeutic agent in various fields of research. In cancer research, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-8-17(9-12(2)20-11)15(18)16-14-7-5-4-6-13(14)10-19-3/h4-7,11-12H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCWREWLWPHBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
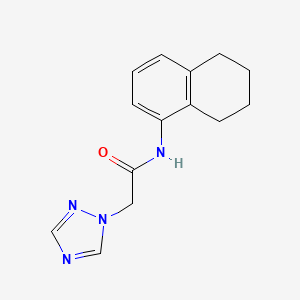
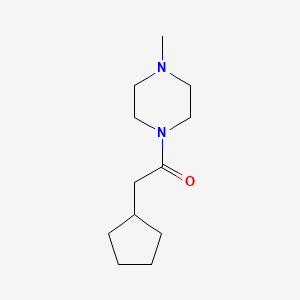
![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)
